6'-Bromo-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one
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Overview
Description
6’-Bromo-5’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one is a spirocyclic compound that features a unique structural motif combining a cyclopropane ring with an indolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-5’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions . This reaction can be employed to introduce the bromo and fluoro substituents onto the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific catalysts and reaction conditions tailored to large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6’-Bromo-5’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can be replaced with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: Further cyclization can lead to more complex spirocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6’-Bromo-5’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in the design of novel therapeutic agents.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex spirocyclic compounds.
Biological Studies: The compound can be used to study the biological activity of spirocyclic structures and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 6’-Bromo-5’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Bromocyclopropane: Shares the cyclopropane ring but lacks the indolinone core.
Fluorocyclopropane: Similar to bromocyclopropane but with a fluorine substituent.
Uniqueness
6’-Bromo-5’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one is unique due to its combination of a spirocyclic structure with both bromo and fluoro substituents. This dual substitution provides distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C10H7BrFNO |
---|---|
Molecular Weight |
256.07 g/mol |
IUPAC Name |
6-bromo-5-fluorospiro[1H-indole-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C10H7BrFNO/c11-6-4-8-5(3-7(6)12)10(1-2-10)9(14)13-8/h3-4H,1-2H2,(H,13,14) |
InChI Key |
XQUFVNFOGYERKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3=CC(=C(C=C3NC2=O)Br)F |
Origin of Product |
United States |
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